(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane, commonly referred to as Diazinon-D10, is an isotopically labeled version of the organophosphate insecticide Diazinon. In Diazinon-D10, five hydrogen atoms within the ethoxy groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution allows for the specific detection and measurement of Diazinon-D10 in various environmental and biological samples through mass spectrometry techniques.
Diazinon-D10 is a valuable tool in environmental research for:
By comparing the behavior of Diazinon-D10 with unlabeled Diazinon in soil, water, and air, researchers can gain insights into the degradation pathways, persistence, and mobility of the insecticide. This information is crucial for assessing the potential environmental impact of Diazinon and developing strategies for its remediation. Source: US Environmental Protection Agency, "Diazinon: Reregistration Eligibility Decision (RED) Fact Sheet": )
Diazinon-D10 can be used to specifically monitor for Diazinon contamination in environmental samples, such as water, soil, and sediments. This allows researchers to track the spread of the insecticide and assess potential risks to human health and ecological systems. Source: International Programme on Chemical Safety (IPCS), "Diazinon":
Diazinon-D10 can be employed in toxicological research to:
By studying the metabolic pathways of Diazinon-D10 in animals, researchers can gain insights into the potential toxicity of the insecticide and identify potential biomarkers of exposure. Source: Agency for Toxic Substances and Disease Registry (ATSDR), "ToxFAQs for Diazinon": )
Diazinon-D10 can be used to assess the efficiency of various decontamination methods for removing Diazinon from surfaces or organisms. This information is crucial for developing effective strategies to mitigate human exposure and environmental contamination.
Diazinon-d10 is a stable isotopic variant of diazinon, an organophosphate insecticide widely used in agriculture and pest control. The molecular formula for diazinon-d10 is C₁₂H₂₁N₂O₃PS, and it features ten deuterium atoms replacing hydrogen atoms in its structure, which enhances its utility in research applications, particularly in tracing studies and metabolic investigations. This compound retains the same chemical behavior as diazinon but allows for differentiation in analytical techniques due to its unique isotopic signature .
In environmental contexts, diazinon-d10 can degrade through various pathways:
The biological activity of diazinon-d10 mirrors that of diazinon, characterized by its potent neurotoxic effects due to acetylcholinesterase inhibition. Research indicates that exposure to diazinon-d10 can lead to significant reductions in cholinesterase activity in various animal models, which is a critical indicator of toxicity. Studies have shown that both plasma and brain acetylcholinesterase activities are adversely affected upon exposure, resulting in potential neurodevelopmental impacts .
Diazinon-d10 can be synthesized through several methods:
Diazinon-d10 is primarily utilized in:
Interaction studies involving diazinon-d10 often focus on its synergistic effects with other compounds. For instance:
Several compounds share structural similarities with diazinon-d10, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diazinon | C₁₂H₁₈N₂O₃PS | Non-deuterated form; widely used insecticide |
Chlorpyrifos | C₁₂H₁₀Cl₃N₃O₄P | Another organophosphate; more persistent |
Malathion | C₁₃H₁₈O₆PS | Organophosphate with lower toxicity |
Parathion | C₁₄H₁₄NO₅PS | Highly toxic organophosphate |
Diazinon-d10's uniqueness lies in its isotopic labeling, allowing researchers to trace its pathways and interactions within biological systems without interference from naturally occurring forms. This capability enhances the precision of studies related to pesticide metabolism and environmental impact assessments compared to other similar compounds .
Irritant;Environmental Hazard